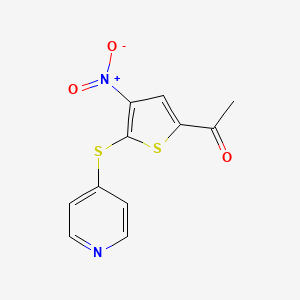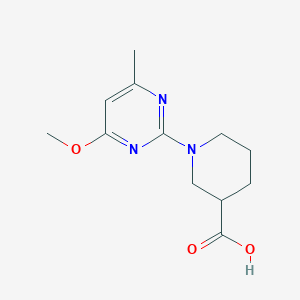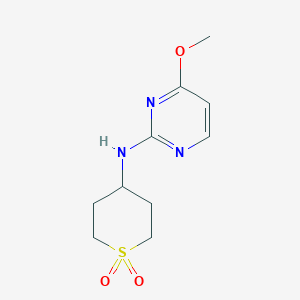![molecular formula C21H15FN2OS B6642257 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B6642257.png)
4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, also known as FMB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMB is a benzamide derivative that has been synthesized using various methods, and it has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has also been found to activate the p38 MAPK signaling pathway, which is involved in cell cycle arrest and apoptosis. In Alzheimer's disease, 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been found to inhibit the aggregation of amyloid-beta peptides, which are involved in the formation of amyloid-beta fibrils. In Parkinson's disease, 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been found to protect dopaminergic neurons by scavenging reactive oxygen species and inhibiting the activation of microglia.
Biochemical and Physiological Effects:
4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide inhibits the activity of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has also been found to exhibit antioxidant activity by scavenging reactive oxygen species and inhibiting lipid peroxidation. In vivo studies have shown that 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide exhibits significant anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines and inhibiting the activation of NF-kappaB signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several advantages and limitations for lab experiments. One of the main advantages is its potent biological activity against various diseases, which makes it a promising candidate for drug development. 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is also easy to synthesize using simple and cost-effective methods. However, 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide also exhibits some toxicity at high concentrations, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide. One of the main directions is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is the investigation of its potential therapeutic applications in other diseases, including diabetes, cardiovascular disease, and neurodegenerative diseases. 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can also be modified to generate analogs with improved potency and selectivity. Finally, the mechanism of action of 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide needs to be further elucidated to understand its biological activity and potential therapeutic applications.
Conclusion:
4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been synthesized using various methods and has been found to exhibit promising biological activities against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several advantages and limitations for lab experiments, and there are several future directions for the research on 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide. The elucidation of the mechanism of action of 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide and the optimization of its pharmacokinetic properties can lead to the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been reported in several studies. One of the most common methods involves the reaction of 2-aminobenzothiazole with 4-fluoro-4'-nitrobenzophenone in the presence of a reducing agent such as sodium dithionite. The resulting intermediate is then reacted with 4-aminobenzamide to yield 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide. Other methods involve the use of different starting materials and reagents, but the core structure of 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide remains the same.
Applications De Recherche Scientifique
4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been investigated for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been found to exhibit potent antiproliferative activity against several cancer cell lines, including breast, prostate, and lung cancer cells. 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been found to inhibit the formation of amyloid-beta fibrils, which are associated with the pathogenesis of the disease. In Parkinson's disease research, 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been found to protect dopaminergic neurons from oxidative stress-induced cell death.
Propriétés
IUPAC Name |
4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS/c1-13-2-11-18-19(12-13)26-21(24-18)15-5-9-17(10-6-15)23-20(25)14-3-7-16(22)8-4-14/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQHKIIUGHNHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-methylpropan-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6642175.png)
![N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B6642180.png)
![N-methyl-1-[2-[(2-methylpropan-2-yl)oxy]acetyl]pyrrolidine-2-carboxamide](/img/structure/B6642193.png)
![5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6642194.png)
![3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B6642203.png)
![[1-(6-Amino-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B6642211.png)

![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6642218.png)
![2-[[3-(1-Hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B6642221.png)
![2-[[2-[(2-Methylpropan-2-yl)oxy]acetyl]amino]oxyacetamide](/img/structure/B6642227.png)
![1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol](/img/structure/B6642231.png)


